Ovalicin
Overview
Description
Mechanism of Action
Target of Action
Ovalicin, also known as (-)-Ovalicin, primarily targets Methionine aminopeptidase 1 (MetAP1) and Methionine aminopeptidase 2 (MetAP2) . These enzymes play a crucial role in the removal of the N-terminal methionine from nascent proteins .
Mode of Action
This compound inhibits MetAP1 and MetAP2 by covalently binding to a conserved histidine in their active sites . This interaction disrupts the normal function of these enzymes, leading to changes in protein processing.
Biochemical Pathways
It’s known that this compound can inhibit angiogenesis , which is the formation of new blood vessels. This suggests that this compound may affect pathways related to cell growth and proliferation.
Result of Action
This compound’s action on MetAP1 and MetAP2 leads to the inhibition of angiogenesis . In addition, this compound has been shown to attenuate symptoms of atopic dermatitis by inhibiting IL-31 signaling and intracellular calcium influx .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the fungus Pseudallescheria boydii, isolated from termites, produces this compound derivatives that display antiprotozoal activities against Plasmodium falciparum and Trypanosoma brucei . This suggests that the production and activity of this compound can be influenced by the organism’s environment.
Biochemical Analysis
Biochemical Properties
Ovalicin interacts with enzymes such as Methionine aminopeptidase 1 and Methionine aminopeptidase 2 . These interactions are crucial for its biochemical activity .
Cellular Effects
This compound has been found to suppress antibody formation in mice and other species, impairing cell-mediated immunity . It also inhibits the expression of genes associated with inflammation and pruritic responses through activating calcium and interleukin-31 (IL-31) signaling .
Molecular Mechanism
This compound’s mechanism of action involves covalently binding to Methionine aminopeptidase 2 (MetAP2), inhibiting its enzymatic activity . This binding is specific, as this compound does not inhibit the closely related Methionine aminopeptidase 1 (MetAP1) .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, this compound has been shown to significantly reduce atopic dermatitis symptoms in mice
Metabolic Pathways
It is known that this compound inhibits the enzymatic activity of Methionine aminopeptidase 2 (MetAP2) .
Transport and Distribution
It is known that this compound binds to Methionine aminopeptidase 2 (MetAP2), suggesting that it may be transported to wherever this enzyme is located within the cell .
Subcellular Localization
Given its interaction with Methionine aminopeptidase 2 (MetAP2), it is likely that this compound is localized to wherever this enzyme is found within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of ovalicin involves several key steps, including the construction of a cyclohexane framework, the formation of two epoxides, and the establishment of five or six contiguous stereogenic centers . The first total synthesis of this compound was reported by Corey in 1985 . The synthetic strategy often involves the use of Diels-Alder reactions, chiral auxiliary-based systems, and substrate-controlled dihydroxylation .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its complex structure and the challenges associated with its synthesis. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions: Ovalicin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s epoxide groups are particularly reactive and can participate in nucleophilic substitution reactions .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include alkyllithium species, oxidizing agents, and chiral auxiliaries . Reaction conditions often involve controlled temperatures and the use of protecting groups to ensure the selective formation of desired products.
Major Products: Major products formed from reactions involving this compound include various analogues and derivatives that retain the core cyclohexane structure but feature modifications to the epoxide groups and other functional moieties .
Scientific Research Applications
Ovalicin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Comparison with Similar Compounds
- Fumagillin
- 5-Demethylovalicin
- Chlthis compound
This compound’s unique combination of stability and potent biological activity makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
4-hydroxy-5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O5/c1-10(2)5-6-12-14(3,21-12)16(18)13(19-4)11(17)7-8-15(16)9-20-15/h5,12-13,18H,6-9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NESRXFGQJARQNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C(O1)(C)C2(C(C(=O)CCC23CO3)OC)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ovalicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038120 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
19683-98-8 | |
Record name | Ovalicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038120 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
93 - 94 °C | |
Record name | Ovalicin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038120 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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